2,3-Dimethoxybenzoyl chloride
Overview
Description
2,3-Dimethoxybenzoyl chloride is a chemical compound that is part of the benzoyl chloride family, characterized by the presence of two methoxy groups attached to the benzene ring. While the specific compound 2,3-dimethoxybenzoyl chloride is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its properties and potential synthetic routes.
Synthesis Analysis
The synthesis of compounds related to 2,3-dimethoxybenzoyl chloride involves various catalytic and reactive processes. For instance, the synthesis of 2,4-dimethoxybenzoyl chloride is achieved by methylation of 2,4-dihydroxybenzoic acid followed by chlorination with SOCl2, using benzene as a solvent and AlCl3 as a catalyst . Although this method is for a different isomer, it suggests that a similar approach could be adapted for the synthesis of 2,3-dimethoxybenzoyl chloride by starting with the appropriate dihydroxybenzoic acid precursor.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3-dimethoxybenzoyl chloride can be determined using techniques such as X-ray diffraction analysis, as demonstrated in the study of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives . This technique could be employed to determine the stereochemistry and confirm the structure of 2,3-dimethoxybenzoyl chloride once synthesized.
Chemical Reactions Analysis
Related compounds undergo various chemical reactions that could be indicative of the reactivity of 2,3-dimethoxybenzoyl chloride. For example, 2-arylbenzoyl chlorides have been shown to participate in annulative coupling reactions with alkynes to form phenanthrene derivatives . This suggests that 2,3-dimethoxybenzoyl chloride might also engage in similar coupling reactions due to the presence of the reactive benzoyl chloride group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dimethoxybenzoyl chloride can be inferred from related compounds. For instance, the stability of the 2,4-dimethoxybenzyl group under various conditions, including ruthenium-catalyzed C–H arylation, indicates that methoxy groups can confer stability to the benzene ring under certain synthetic conditions . Additionally, the solvent-free synthesis of oxadiazoles suggests that dimethoxy-substituted compounds can be synthesized under neat conditions, which could be relevant for the synthesis of 2,3-dimethoxybenzoyl chloride .
Scientific Research Applications
Sequestering Agents for Actinides
2,3-Dimethoxybenzoyl chloride plays a role in the synthesis of sequestering agents for actinides, such as plutonium (IV). A study by Weitl et al. (1978) in the Journal of the American Chemical Society outlined the use of 2,3-dimethoxybenzoyl chloride in producing N,N', N'',N'''-tetra(2,3-dihydroxybenzoyl)tetraazacyclotetradecane and -hexadecane. These compounds are significant for their high formation constants with plutonium, indicating their potential in selective actinide-ion sequestration (Weitl, Raymond, Smith, & Howard, 1978).
Synthesis of Benzoyl Chlorides
2,4-Dimethoxybenezoyl chloride, closely related to 2,3-dimethoxybenzoyl chloride, was synthesized by Wan You-zhi (2007) through methylation and chlorination of 2,4-dihydroxybenzoic acid. This research in the Chinese Journal of Synthetic Chemistry demonstrates the methodology applicable to similar compounds like 2,3-dimethoxybenzoyl chloride, highlighting its relevance in synthetic chemistry (Wan You-zhi, 2007).
Intermediate in Organic Synthesis
2,3-Dimethoxybenzoyl chloride serves as an intermediate in various organic syntheses. For example, in the synthesis of 2,2′-Dimethoxy-6-formylbiphenyl, this compound acts as an intermediate, as outlined by Meyers & Flanagan (2003) in Organic Syntheses. This illustrates its utility in complex organic reaction pathways (Meyers & Flanagan, 2003).
Catalysis in Organic Reactions
A study by Nagata et al. (2014) in The Journal of Organic Chemistry explored the use of 2-arylbenzoyl chlorides, like 2,3-dimethoxybenzoyl chloride, in iridium-catalyzed annulative coupling reactions. This research highlights its role in facilitating the formation of complex organic compounds, such as phenanthrene derivatives (Nagata, Hirano, Satoh, & Miura, 2014).
Polymer Synthesis
In the field of polymer science, 2,3-dimethoxybenzoyl chloride is used in the synthesis of polymers. A 2022 study by Kim et al. in Molecular Crystals and Liquid Crystals discusses the non-catalyst polymerization of 2-ethynylpyridine and 3,4-dimethoxy benzoyl chloride to create a new polyacetylene-based polyelectrolyte. This demonstrates its importance in developing novel polymeric materials (Kim, So, Lee, Kim, & Gal, 2022).
properties
IUPAC Name |
2,3-dimethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNBCSPQVSUBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374302 | |
Record name | 2,3-dimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxybenzoyl chloride | |
CAS RN |
7169-06-4 | |
Record name | 2,3-dimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7169-06-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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